molecular formula C17H16F3N3O2S B2942922 [(E)-[(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]amino]thiourea CAS No. 866050-63-7

[(E)-[(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]amino]thiourea

Cat. No. B2942922
CAS RN: 866050-63-7
M. Wt: 383.39
InChI Key: JWKGRVSWJFHZOU-LSFURLLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(E)-[(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]amino]thiourea is a useful research compound. Its molecular formula is C17H16F3N3O2S and its molecular weight is 383.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study by El-Sakka et al. (2013) focused on the synthesis of novel 2-aminothiazole derivatives, which involved the reaction of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid with thiourea derivatives. The reaction behavior of 4-hydroxy-1,3-thiazole toward acetic anhydride and bromine was also investigated, contributing to the understanding of thiourea derivatives in synthesis processes (El-Sakka, Soliman, & Abdullah, 2013).

Applications in Photodynamic Therapy

  • Pişkin et al. (2020) reported the synthesis of new zinc phthalocyanine substituted with thiourea derivative groups, demonstrating significant potential for use as Type II photosensitizers in photodynamic therapy for cancer treatment. This study highlighted the importance of thiourea derivatives in the development of photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Herbicidal Activities

  • Research by Luo et al. (2008) involved the synthesis of novel triazolinone derivatives by integrating thiourea into the scaffold of triazolinone. The resulting compounds exhibited promising herbicidal activities, indicating the potential use of thiourea derivatives in agricultural applications (Luo, Jiang, Wang, Chen, & Yang, 2008).

Chemical Properties and Reactions

  • Kammel et al. (2015) explored the reactions of brominated benzolactone/lactam with thiourea under basic conditions, revealing insights into the chemical properties and potential applications of thiourea derivatives in organic synthesis and chemical reactions (Kammel, Tarabová, Růžičková, & Hanusek, 2015).

Anion Recognition Properties

Radiolabeled Compound Synthesis for Alzheimer's Disease Detection

  • Brooks et al. (2015) developed [11C]PBD150, a radiolabeled glutaminyl cyclase inhibitor, for potential detection of Alzheimer's disease before amyloid β aggregation. This study demonstrates the application of thiourea derivatives in the development of diagnostic tools for neurological disorders (Brooks, Jackson, Shao, Kropog, Sherman, Quesada, & Scott, 2015).

properties

IUPAC Name

[(E)-[3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2S/c1-24-15-8-11(9-22-23-16(21)26)5-6-14(15)25-10-12-3-2-4-13(7-12)17(18,19)20/h2-9H,10H2,1H3,(H3,21,23,26)/b22-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKGRVSWJFHZOU-LSFURLLWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=S)N)OCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=S)N)OCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(E)-[(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]amino]thiourea

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